molecular formula C20H22N2 B186899 N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 118498-98-9

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B186899
CAS No.: 118498-98-9
M. Wt: 290.4 g/mol
InChI Key: QFDFWFMCDCUQNX-UHFFFAOYSA-N
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Description

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: is a chemical compound with the molecular formula C20H22N2 and a molecular weight of 290.4 g/mol. This compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.

    N-Benzylation: The next step involves the N-benzylation of the carbazole core. This can be done by reacting the carbazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the carbazole core at the 6-position. This can be achieved by reacting the N-benzylated carbazole with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carbazole-1-amine oxide.

    Reduction: The compound can be reduced to form the corresponding tetrahydrocarbazole derivative.

    Substitution: The compound can undergo substitution reactions at the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Carbazole-1-amine oxide.

    Reduction: Tetrahydrocarbazole derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and ion channels. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be compared with other similar compounds, such as:

    N-benzylcarbazole: Similar structure but lacks the methyl group at the 6-position.

    6-methylcarbazole: Similar structure but lacks the N-benzyl group.

    Tetrahydrocarbazole: Similar structure but lacks both the N-benzyl and methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDFWFMCDCUQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383182
Record name N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118498-98-9
Record name N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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